An In-Depth Technical Guide to 1,4-Dichloro-2-iodobenzene (CAS: 29682-41-5)
An In-Depth Technical Guide to 1,4-Dichloro-2-iodobenzene (CAS: 29682-41-5)
Introduction: The Strategic Importance of a Polysubstituted Arene
In the landscape of modern organic synthesis, 1,4-Dichloro-2-iodobenzene stands out as a pivotal building block, particularly for researchers, chemists, and drug development professionals. This trisubstituted benzene ring, bearing two chlorine atoms and one iodine atom, offers a unique combination of steric and electronic properties. The differential reactivity of the carbon-iodine bond versus the more robust carbon-chlorine bonds provides a powerful tool for selective chemical transformations. This guide delves into the core physicochemical properties, synthesis, spectroscopic signatures, and, most critically, the synthetic applications of this versatile intermediate, with a focus on palladium-catalyzed cross-coupling reactions that are fundamental to the construction of complex molecular architectures in pharmaceutical and materials science.[1]
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. 1,4-Dichloro-2-iodobenzene is typically a solid at room temperature and is soluble in common organic solvents.[2]
Physical and Chemical Properties
The key identifiers and physical properties of 1,4-Dichloro-2-iodobenzene are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 29682-41-5 | [3] |
| Molecular Formula | C₆H₃Cl₂I | [4] |
| Molecular Weight | 272.90 g/mol | [4] |
| IUPAC Name | 1,4-dichloro-2-iodobenzene | [4] |
| Synonyms | 2,5-Dichloroiodobenzene | [4] |
| Melting Point | 21 °C | [5] |
| Boiling Point | 255-256 °C (at 742 mm Hg) | [6] |
| Density | 2.026 g/mL (at 25 °C) | [6] |
| InChIKey | SBHVNORGKIPGCL-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)I)Cl | [7] |
Spectroscopic Signature Analysis
The structural features of 1,4-Dichloro-2-iodobenzene give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and product characterization.[7][8]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. Due to the deshielding effects of the halogen substituents, these protons will appear as complex multiplets (doublets or doublet of doublets) at relatively high chemical shifts.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The carbons directly attached to the halogens will be significantly influenced by their electronegativity and will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic ring stretching (in the 1400-1600 cm⁻¹ region), and strong absorptions corresponding to C-Cl and C-I bond vibrations in the fingerprint region.[5][8]
Synthesis and Purification
The preparation of 1,4-Dichloro-2-iodobenzene is typically achieved through the direct iodination of 1,4-dichlorobenzene. The directing effects of the chlorine atoms favor iodination at the ortho position. A well-established method for aromatic iodination involves using an iodine source in the presence of a strong oxidizing agent and an acid catalyst.[9]
Illustrative Synthesis Protocol: Electrophilic Iodination
This protocol is based on established methods for the iodination of deactivated arenes.[9] The causality behind this choice of reagents lies in the need to generate a potent electrophilic iodine species (like I⁺) to overcome the deactivating effect of the two chlorine atoms on the aromatic ring.
Materials:
-
1,4-Dichlorobenzene
-
Iodic Acid (HIO₃)
-
Acetic Anhydride (Ac₂O)
-
Glacial Acetic Acid (AcOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium sulfite (Na₂SO₃)
-
Chloroform (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend iodic acid (1.1 eq) in a mixture of glacial acetic acid and acetic anhydride. Add 1,4-dichlorobenzene (1.0 eq) to the suspension.
-
Acid Addition: Cool the stirred mixture in an ice-water bath to approximately 5 °C. Slowly add concentrated sulfuric acid (excess) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the active iodinating species.[9]
-
Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for another hour.
-
Heating: Gently heat the reaction mixture to 45-50 °C and maintain this temperature for 2 hours to drive the reaction to completion.
-
Quenching and Work-up: Pour the cooled reaction mixture into a beaker containing ice-water with dissolved sodium sulfite. The sodium sulfite is crucial for quenching any unreacted iodine and other oxidizing species.[9]
-
Extraction: If the product is oily or does not fully precipitate, transfer the mixture to a separatory funnel and extract with chloroform (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1,4-dichloro-2-iodobenzene can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford the final product.
Chemical Reactivity: A Hub for Cross-Coupling Chemistry
The synthetic utility of 1,4-dichloro-2-iodobenzene is dominated by its application in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarizable than the C-Cl bonds, allowing for highly regioselective oxidative addition to a Palladium(0) center. This differential reactivity is the cornerstone of its strategic use in sequential, site-selective cross-coupling schemes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon single bonds between an organohalide and an organoboron compound.[10] For 1,4-dichloro-2-iodobenzene, this reaction selectively occurs at the iodine-bearing carbon.
This protocol outlines a general procedure for the coupling of 1,4-dichloro-2-iodobenzene with an arylboronic acid.[11]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 1,4-dichloro-2-iodobenzene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aromatic ring to a terminal alkyne. This reaction is invaluable for synthesizing internal alkynes, which are precursors to many complex molecules and conjugated materials.[12][13]
This general protocol is adapted for coupling 1,4-dichloro-2-iodobenzene with a terminal alkyne.[2][14]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1,4-dichloro-2-iodobenzene (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.2 eq) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once complete, cool the mixture, remove the solvent under reduced pressure, add water, and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new carbon-carbon bond at one of the sp² carbons of the double bond.[15] This reaction is a powerful tool for vinylation of aryl rings.
This is a general procedure for the Heck reaction with 1,4-dichloro-2-iodobenzene.[16][17]
-
Reaction Setup: In a sealable reaction vessel, combine 1,4-dichloro-2-iodobenzene (1.0 eq), the alkene (1.1-1.5 eq, e.g., butyl acrylate), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq).
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Seal the vessel and heat the mixture to 80-140 °C. The reaction is typically complete within a few hours to overnight. Monitor by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Safety and Handling
1,4-Dichloro-2-iodobenzene is classified as a hazardous substance and requires careful handling to minimize exposure.
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling Procedures : Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
First Aid :
-
Skin Contact : Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
1,4-Dichloro-2-iodobenzene is a strategically important intermediate whose value is derived from the predictable and selective reactivity of its carbon-halogen bonds. Its utility as a substrate in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings makes it an indispensable tool for synthetic chemists. By providing a reliable scaffold for the regioselective introduction of diverse molecular fragments, it continues to facilitate innovation in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for leveraging its full synthetic potential.
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Liori, A. A., et al. (n.d.). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. Chemistry Europe. Available at: [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved December 12, 2025, from [Link]
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Organic Syntheses. (n.d.). Iodobenzene. Org. Synth. Coll. Vol. 1, p.323 (1941); Vol. 9, p.46 (1929). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved December 12, 2025, from [Link]
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Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved December 12, 2025, from [Link]
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Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. Available at: [Link]
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Skulski, L., & Wroczyński, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(4), 394-400. Available at: [Link]
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Oberholzer, M., & Frech, C.M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''- (phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51444. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved December 12, 2025, from [Link]
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Organic Syntheses. (n.d.). Iodobenzene. Org. Synth. 1921, 1, 5. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved December 12, 2025, from [Link]
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PubChem. (n.d.). 1-Chloro-2-iodobenzene. National Center for Biotechnology Information. Retrieved December 12, 2025, from [Link]
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YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry. Retrieved December 12, 2025, from [Link]
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SIELC Technologies. (2018, May 16). 1,4-Dichloro-2-iodobenzene. Retrieved December 12, 2025, from [Link]
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